1-Cbz-Piperidin-4-ylidene-acetic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring and an acetic acid moiety. The compound has the molecular formula C₁₅H₁₇NO₄ and a molecular weight of 273.30 g/mol. It appears as a white solid with a distinct odor and is primarily utilized in organic synthesis, particularly as a precursor for carbene ligands and other derivatives in medicinal chemistry .
1-Cbz-Piperidin-4-ylidene-acetic acid can be synthesized from various starting materials. One reported method involves the reaction of ethanamine with N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxyethanamine [].
While research on 1-Cbz-Piperidin-4-ylidene-acetic acid is limited, it has been explored in the context of:
The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid can be achieved through several methods:
1-Cbz-Piperidin-4-ylidene-acetic acid finds applications in:
Studies on the interactions involving 1-Cbz-Piperidin-4-ylidene-acetic acid focus on its ability to form complexes with biological molecules. These interactions can provide insights into its mechanism of action and potential therapeutic applications. The compound's structural features allow it to engage in specific binding interactions, which are crucial for understanding its biological relevance .
Several compounds share structural similarities with 1-Cbz-Piperidin-4-ylidene-acetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Boc-Piperidin-4-ylacetic acid | Contains a Boc protecting group instead of Cbz | Often used in peptide synthesis |
| N-benzylpiperidine | Lacks the acetic acid moiety | Primarily used as a building block in synthesis |
| Piperidine-2-carboxylic acid | Contains a carboxylic acid group | More acidic compared to the acetic derivative |
Uniqueness of 1-Cbz-Piperidin-4-ylidene-acetic acid: This compound's unique combination of a carbamate protecting group (Cbz) and the piperidine ring makes it particularly versatile for further modifications and applications in medicinal chemistry, distinguishing it from similar compounds that may lack such functional diversity .